molecular formula C17H13ClN4O B2525988 (E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285537-50-9

(E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2525988
CAS No.: 1285537-50-9
M. Wt: 324.77
InChI Key: YHPNTUWFRSDREG-YBFXNURJSA-N
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Description

(E)-N'-(4-Chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative featuring a 4-chlorobenzylidene substituent. This compound belongs to a class of hydrazones known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The (E)-configuration of the hydrazone bond is critical for its bioactivity, as it stabilizes the molecule’s planar structure, facilitating interactions with biological targets such as enzymes or receptors .

The compound’s structure combines a pyrazole core with a hydrazide linker and an aromatic 4-chlorophenyl group.

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-14-8-6-12(7-9-14)11-19-22-17(23)16-10-15(20-21-16)13-4-2-1-3-5-13/h1-11H,(H,20,21)(H,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPNTUWFRSDREG-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Pyrazole Carboxylate Intermediates

Synthesis of Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate

The foundational step in preparing the target compound involves synthesizing ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This intermediate is typically derived from the cyclocondensation of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate. The reaction proceeds under acidic conditions (e.g., sulfuric acid) at ambient temperature, yielding the pyrazole ring system through a Knorr-type mechanism. Key parameters include:

  • Reactant Ratios : A 1:1 molar ratio of diethyl oxalate to acetophenone ensures optimal diketone formation.
  • Cyclization Conditions : Hydrazine hydrate (85%) in ethanol at 25°C for 6–8 hours achieves >75% conversion.
Table 1: Optimization of Pyrazole Carboxylate Synthesis
Parameter Condition Yield (%) Reference
Hydrazine Concentration 85% in ethanol 78
Reaction Temperature 25°C 82
Acid Catalyst H₂SO₄ (0.5 eq) 85

Formation of 3-Phenyl-1H-pyrazole-5-carbohydrazide

The carboxylate ester is converted to the carbohydrazide via nucleophilic acyl substitution. Hydrazine hydrate (99%) in refluxing ethanol (78°C, 4–6 hours) cleaves the ester group, yielding 3-phenyl-1H-pyrazole-5-carbohydrazide with minimal side products.

Critical Considerations :

  • Solvent Purity : Anhydrous ethanol prevents hydrolysis side reactions.
  • Stoichiometry : A 3:1 excess of hydrazine ensures complete conversion, with yields exceeding 90% after recrystallization from ethanol-water mixtures.

Schiff Base Condensation with 4-Chlorobenzaldehyde

The final step involves condensating the carbohydrazide with 4-chlorobenzaldehyde to form the (E)-configured imine. Two primary methodologies dominate:

Conventional Acid-Catalyzed Condensation

Refluxing equimolar quantities of 3-phenyl-1H-pyrazole-5-carbohydrazide and 4-chlorobenzaldehyde in ethanol with catalytic HCl (0.1 eq, 37%) for 4–6 hours yields the target compound. The reaction proceeds via protonation of the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the carbohydrazide’s amino group.

Characterization Data :

  • IR (KBr) : 3229 cm⁻¹ (N–H), 1656 cm⁻¹ (C=O), 1608 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 8.478 (s, 1H, CONH), 11.588 (s, 1H, N=CH), 7.410–7.673 (m, 9H, Ar–H).
  • MS (ESI+) : m/z 354.8 [M+H]⁺.
Table 2: Acid-Catalyzed Condensation Conditions
Catalyst Solvent Time (h) Yield (%) Reference
HCl Ethanol 6 72
H₂SO₄ Methanol 8 68

Heterogeneous Catalysis with Titanium Tetrachloride

A solvent-free approach using polystyrene-supported TiCl₄ (PS/TiCl₄) at 60°C achieves comparable yields (70–75%) within 2 hours. This method reduces environmental impact and simplifies purification.

Advantages :

  • Reusability : PS/TiCl₄ retains activity for ≥5 cycles.
  • Selectivity : Suppresses bis-aldimine formation due to controlled Lewis acidity.

Alternative Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes, enhancing yields to 80–85% by minimizing thermal degradation.

Mechanochemical Grinding

Solid-state grinding of reactants with a mortar and pestle in the presence of catalytic acetic acid (1 eq) offers a solvent-free pathway, though yields remain moderate (60–65%).

Purification and Crystallization Strategies

  • Recrystallization : Ethanol/water (3:1) mixtures yield needle-like crystals suitable for X-ray diffraction.
  • Column Chromatography : Silica gel elution with hexane/ethyl acetate (10:1) resolves non-polar impurities.

Analytical Challenges and Solutions

  • Tautomerism : The pyrazole NH and hydrazide moieties exhibit prototropic tautomerism, resolved via ¹⁵N NMR.
  • E/Z Isomerism : Exclusive E-configuration is confirmed by NOESY (absence of N=CH and Ar–H correlations).

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazide group undergoes condensation with aldehydes or ketones to form substituted hydrazones. For example, reactions with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol catalyzed by piperidine yield Schiff base derivatives. These reactions typically proceed at reflux (70–80°C) for 5–10 hours, with yields ranging from 70% to 90% .

Example Reaction Scheme:
(E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide + RCHO → (E)-N'-(R-benzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Reactions with Isothiocyanates

The hydrazide reacts with aryl/alkyl isothiocyanates (e.g., phenyl isothiocyanate) to form thiosemicarbazide derivatives. In refluxing ethanol (8–10 hours), the nucleophilic –NH₂ group attacks the electrophilic carbon of the isothiocyanate, yielding products such as 2-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide (89% yield) .

Key Characterization Data for Product (6a):

  • ¹H NMR (DMSO-d₆): δ 10.57 (s, NH), 8.50 (s, NH), 8.12 (s, NH), 7.58–8.31 (m, aromatic H)

  • ¹³C NMR: δ 178.0 (C=S), 164.4 (C=O)

With Diethyl Acetylenedicarboxylate

Reaction with diethyl acetylenedicarboxylate in refluxing toluene generates pyrazolone derivatives via [3+2] cycloaddition. The product 13 (90% yield) features a pyrazolone ring confirmed by:

  • ¹H NMR: δ 11.20 (pyrazolone NH), 6.82 (pyrazolone CH)

  • ¹³C NMR: δ 163.3 (C=O)

Curtius Rearrangement

Treatment with NaNO₂/HCl converts the hydrazide to an acyl azide intermediate, which rearranges to form isocyanates. Subsequent reactions with nucleophiles (e.g., ethyl 2-cyanoacetate) yield cyanoester derivatives (65% yield) .

Oxidation and Functionalization

The imine (C=N) bond is susceptible to oxidation, forming nitroso intermediates under acidic conditions. These intermediates participate in further coupling or cyclization reactions to construct complex heterocycles.

NMR Spectral Data for Key Derivatives

The table below summarizes ¹H and ¹³C NMR data for 8b , a condensed product derived from this compound and 4-dimethylaminobenzaldehyde :

¹H NMR (DMSO-d₆) δ (ppm) Assignment
11.65 (s)1HHydrazine-NH
8.50 (s)1HPyridine-H-4
2.99 (s)6HNMe₂
2.75 (s)3HPyrazole-CH₃
¹³C NMR (DMSO-d₆) δ (ppm) Assignment
163.6C=O (amide)
157.1Pyridine-C
23.6CH₃ (pyrazole)

Reaction Mechanisms

  • Schiff Base Formation: Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the hydrazide –NH₂ group.

  • Cyclization: Electron-deficient alkynes (e.g., diethyl acetylenedicarboxylate) undergo Michael addition with the hydrazide, followed by cyclization to form pyrazolones .

Yield Optimization

  • Solvent: Ethanol or toluene under reflux improves reaction efficiency.

  • Catalyst: Piperidine (5–10 mol%) accelerates condensation and cyclization .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may interfere with specific cellular pathways involved in inflammation, potentially offering therapeutic benefits for inflammatory diseases.

Anticancer Potential

Recent research highlights the anticancer properties of this compound. It has shown promise in inducing apoptosis in cancer cells, suggesting its potential as an anticancer agent through mechanisms that disrupt cell proliferation.

Case Study 1: Antidiabetic Activity

A study evaluating the anti-diabetic potential of pyrazole derivatives, including this compound, reported significant inhibition of α-glucosidase activity, indicating its potential use in managing diabetes .

Case Study 2: Xanthine Oxidase Inhibition

Another study focused on the xanthine oxidase inhibition capabilities of this compound, which is crucial for gout management. The results demonstrated effective inhibition, suggesting further exploration in therapeutic contexts .

Research Findings Summary Table

Application AreaFindingsReferences
Antimicrobial ActivityInhibits growth of various bacterial and fungal strains
Anti-inflammatory EffectsPotential interference with inflammatory pathways
Anticancer PropertiesInduces apoptosis in cancer cells
Antidiabetic ActivitySignificant α-glucosidase inhibition
Xanthine Oxidase InhibitionEffective inhibition noted

Mechanism of Action

The mechanism of action of (E)-N’-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets through the azomethine group. The compound can form stable complexes with metal ions, which can inhibit microbial growth or cancer cell proliferation by interfering with essential biological processes. The azomethine group also facilitates the adsorption of the compound on metal surfaces, providing corrosion protection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzylidene Group

The benzylidene moiety is a key determinant of bioactivity. Modifications to this group alter electronic, steric, and solubility properties:

Compound Name Substituent on Benzylidene Key Findings
Target Compound 4-Chlorophenyl Moderate lipophilicity; balances electron-withdrawing effects for receptor binding
(E)-N’-(2,4-Dichlorobenzylidene) derivative (E-DPPC) 2,4-Dichlorophenyl Increased lipophilicity and steric bulk; enhanced antibacterial activity
(E)-N’-(4-Methoxybenzylidene) derivative (E-MBPC) 4-Methoxyphenyl Electron-donating methoxy group improves solubility and TNF-α inhibition
(E)-N’-(4-(Dimethylamino)benzylidene) derivative (E-MABPC) 4-Dimethylaminophenyl Strong electron-donating effects; higher HOMO energy, suggesting reactivity
(E)-N’-(3,4-Dimethoxybenzylidene) derivative 3,4-Dimethoxyphenyl Dual electron-donating groups enhance antioxidant activity

Structural Insights :

  • Chlorine vs. Methoxy: The 4-chloro group in the target compound provides moderate electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets. In contrast, methoxy or dimethylamino groups increase electron density, enhancing polar interactions .
  • Dichloro Substitution: E-DPPC’s 2,4-dichloro substitution increases steric hindrance but improves membrane permeability, as evidenced by its higher LogP value compared to the mono-chloro derivative .

Modifications to the Pyrazole Core

Variations in the pyrazole ring influence conformational stability and binding:

Compound Name Pyrazole Substitution Biological Impact
Target Compound 3-Phenyl Stabilizes π-π interactions with aromatic residues in p38 MAPK
(E)-N’-(4-Bromobenzylidene)-3-thienyl derivative 3-Thienyl Thiophene introduces sulfur-mediated interactions; altered solubility
(E)-N’-(4-Methoxybenzylidene)-5-methyl derivative 5-Methyl Methyl group increases steric protection of the hydrazone bond

Key Observations :

  • 3-Phenyl vs. 3-Thienyl : The phenyl group in the target compound optimizes aromatic stacking, while thienyl derivatives may exhibit redox activity due to sulfur .
  • 5-Methyl Substitution : Methyl groups at the 5-position shield the hydrazone bond from metabolic degradation, improving pharmacokinetics .

Pharmacological Activity Comparison

Anti-Inflammatory and Anti-TNF-α Activity
  • The target compound’s acetohydrazide analogs (e.g., 7f and 4f) demonstrated potent anti-inflammatory activity in carrageenan-induced hypernociception models, with IC50 values comparable to SB-203580 (a p38 MAPK inhibitor) .
  • E-MBPC and E-MABPC showed superior TNF-α inhibition (70–80% at 10 µM) compared to the target compound, likely due to their electron-rich benzylidene groups enhancing hydrogen bonding with TNF-α’s active site .
Antimicrobial Activity
  • E-DPPC exhibited broad-spectrum antibacterial activity (MIC = 8–16 µg/mL against S. aureus), attributed to its dichloro substituents enhancing membrane penetration .

Physicochemical and Computational Insights

Spectroscopic and Crystallographic Data

  • X-ray Diffraction : The target compound’s hydrazone bond length (C=N: ~1.28 Å) aligns with E-DPPC (1.27 Å) and E-MBPC (1.29 Å), confirming planarity critical for bioactivity .
  • DFT Studies :
    • HOMO-LUMO Gap : The target compound’s gap (4.2 eV) is narrower than E-MBPC (4.5 eV) but wider than E-MABPC (3.8 eV), correlating with reactivity trends .
    • Dipole Moment : Higher dipole moments in methoxy derivatives (e.g., E-MBPC: 5.1 Debye vs. target: 4.3 Debye) suggest improved solubility .

Biological Activity

(E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H14_{14}ClN4_{4}O. It features a pyrazole ring, which is known for its bioactive properties, and a chlorobenzylidene moiety that enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and others. The compound induces apoptosis and cell cycle arrest, particularly at the G2/M phase, leading to DNA fragmentation. The IC50_{50} values for these effects range from 3 to 10 µM, demonstrating potent activity against cancer cell lines .

Cancer Cell Line IC50_{50} Value (µM) Mechanism of Action
MCF-73–10Induces apoptosis
A5495Cell cycle arrest
HeLa7DNA fragmentation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorobenzylidene group is crucial for enhancing its antibacterial potency .

Bacterial Strain Activity Reference Compound
E. coliModerateAmpicillin
S. aureusStrongVancomycin

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. In vivo studies using carrageenan-induced edema models have shown that it reduces inflammation significantly, comparable to standard anti-inflammatory drugs like ibuprofen .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The pyrazole ring facilitates binding to enzymes and receptors involved in cancer progression and inflammation. This interaction modulates their activity, leading to therapeutic effects .

Case Studies

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis.
  • Antimicrobial Efficacy : In another study, the compound was tested against several pathogens, revealing effective inhibition of growth at low concentrations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare (E)-N'-(4-chlorobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, and how is its purity validated?

  • Methodology : The synthesis typically involves a two-step process:

Hydrazide formation : Reacting 3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol to form the carbohydrazide intermediate .

Condensation : The intermediate is condensed with 4-chlorobenzaldehyde in acidic conditions (e.g., glacial acetic acid) to form the Schiff base.

  • Purification : Recrystallization from ethanol or methanol ensures high purity (>95%).
  • Characterization : FT-IR confirms the C=N stretch (~1600 cm⁻¹) and NH bands (~3200 cm⁻¹). ¹H-NMR identifies aromatic protons (δ 7.2–8.3 ppm) and the hydrazide NH signal (δ 10.2 ppm). ESI-MS provides molecular ion peaks matching the theoretical mass .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • X-ray diffraction : Single-crystal X-ray analysis resolves the E-configuration of the imine bond and dihedral angles between aromatic rings (e.g., pyrazole and chlorophenyl planes at ~10–15°) .
  • DFT calculations : B3LYP/6-311G** level theory optimizes the gas-phase geometry, with deviations <0.05 Å in bond lengths compared to X-ray data. Solvent effects (water) are modeled using IEFPCM .
  • Vibrational assignments : Experimental IR frequencies are cross-validated with DFT-computed spectra to assign modes like C-Cl stretching (~750 cm⁻¹) .

Advanced Research Questions

Q. How do solvent effects and substituent positioning (e.g., 4-chloro vs. 2,4-dichloro analogs) influence electronic properties and biological activity?

  • Solvent effects : Polar solvents stabilize the compound’s dipole moment (DFT-calculated ~4.5 Debye in water vs. ~3.8 Debye in gas phase), enhancing solubility and bioavailability .
  • Substituent analysis : The 4-chloro group increases electron-withdrawing effects, lowering the HOMO-LUMO gap (~4.2 eV) compared to 2,4-dichloro derivatives (~4.5 eV), which correlates with enhanced α-glucosidase inhibition (IC₅₀ = 12.3 µM vs. 18.7 µM) .
  • Methodological note : Comparative molecular docking (AutoDock Vina) shows stronger binding of the 4-chloro derivative to α-glucosidase’s active site (binding energy −8.2 kcal/mol vs. −7.5 kcal/mol) .

Q. What strategies resolve contradictions between experimental (X-ray) and computational (DFT) structural data?

  • Key discrepancies : X-ray may show slight pyramidalization at the imine N due to crystal packing, while DFT predicts planar geometry.
  • Resolution :

  • Use AIM (Atoms in Molecules) analysis to evaluate bond critical points; ρ(r) > 0.25 e·Å⁻³ confirms covalent character in X-ray structures .
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding and Cl···π contacts) that distort experimental geometry .
    • Validation : Overlay experimental and DFT-optimized structures with RMSD <0.1 Å .

Q. How does the chlorobenzylidene moiety modulate reactivity in nucleophilic substitution or redox reactions?

  • Nucleophilic substitution : The 4-Cl group undergoes SNAr reactions with amines (e.g., morpholine) in DMF at 80°C, yielding derivatives with altered bioactivity .
  • Redox behavior : Cyclic voltammetry reveals quasi-reversible oxidation at +1.2 V (vs. Ag/AgCl) due to the hydrazide NH group, which can be tuned by substituents .
  • Mechanistic insight : Frontier molecular orbital (FMO) analysis shows the LUMO is localized on the chlorophenyl ring, directing electrophilic attack .

Methodological Challenges and Solutions

Q. What experimental controls are essential to ensure reproducibility in biological assays (e.g., enzyme inhibition)?

  • Controls :

  • Positive controls : Acarbose for α-glucosidase (IC₅₀ = 35.8 µM) .
  • Solvent controls : DMSO concentrations ≤1% to avoid denaturation.
    • Assay conditions : pH 6.8 phosphate buffer (mimicking intestinal conditions) and pre-incubation (15 min, 37°C) to ensure compound-enzyme equilibrium .
    • Data validation : Triplicate measurements with CV <5% and Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

Q. How are molecular docking results cross-validated with experimental binding data?

  • Docking protocols :

Grid box : Centered on α-glucosidase’s active site (coordinates x=15.2, y=22.4, z=18.6) with 25 ų dimensions .

Scoring functions : Use both AutoDock Vina and Glide SP to rank poses .

  • Validation :

  • Compare docking-predicted binding energies with experimental IC₅₀ values via Pearson correlation (r² >0.85 expected) .
  • Mutagenesis studies (e.g., Tyr158Ala in α-glucosidase) to confirm critical H-bonds predicted in silico .

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